2-chloro-1-methyl-1H-indole-3-carbonitrile

Lipophilicity Physicochemical Properties Medicinal Chemistry

This 2-chloro-1-methyl-1H-indole-3-carbonitrile offers a unique substitution pattern essential for structure-activity relationship (SAR) studies. Its 2-chloro group activates the C3 nitrile for nucleophilic additions, while N-methylation blocks unwanted hydrogen bonding, altering binding profiles vs. unsubstituted analogs. Use it as a key intermediate in EGFR/Src tyrosine kinase inhibitors or fragment libraries for DYRK1A programs. Its balanced LogP (2.47) avoids excessive hydrophobicity, optimizing lead compound profiles. Ensure ≥97% purity for multi-step pharmaceutical syntheses to prevent impurity accumulation.

Molecular Formula C10H7ClN2
Molecular Weight 190.63
CAS No. 159506-88-4
Cat. No. B2456223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-1-methyl-1H-indole-3-carbonitrile
CAS159506-88-4
Molecular FormulaC10H7ClN2
Molecular Weight190.63
Structural Identifiers
SMILESCN1C2=CC=CC=C2C(=C1Cl)C#N
InChIInChI=1S/C10H7ClN2/c1-13-9-5-3-2-4-7(9)8(6-12)10(13)11/h2-5H,1H3
InChIKeyMINNYTUWMWHWDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-1-methyl-1H-indole-3-carbonitrile (CAS 159506-88-4): A Halogenated Indole-3-carbonitrile Building Block for Medicinal Chemistry


2-Chloro-1-methyl-1H-indole-3-carbonitrile (CAS 159506-88-4) is a halogenated indole-3-carbonitrile building block featuring a 2-chloro, 1-methyl, and 3-cyano substitution pattern on the indole core . With a molecular formula of C₁₀H₇ClN₂ and molecular weight of 190.63 g/mol, this synthetic intermediate serves as a precursor for the synthesis of various heterocyclic compounds and indole derivatives in medicinal chemistry and drug discovery research . The compound's LogP value of 2.47 and cLogP of approximately 2.05–2.16 distinguish it from non-chlorinated analogs, providing a lipophilicity profile relevant for lead optimization studies .

Why 2-Chloro-1-methyl-1H-indole-3-carbonitrile (159506-88-4) Cannot Be Substituted by Other Indole-3-carbonitriles


Indole-3-carbonitriles are not interchangeable due to structure-activity relationships (SAR) that are highly sensitive to substituent position and identity. For instance, in DYRK1A kinase inhibition, replacing a halogen at position 7 with a methyl group reduces activity at least 10-fold [1]. Similarly, N-methylation of the indole nitrogen can significantly decrease or abolish inhibitory activity [1]. The target compound's unique 2-chloro-1-methyl substitution pattern confers specific reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) and nucleophilic substitutions, with the electron-withdrawing chloro group at C2 activating the C3 nitrile for nucleophilic additions while potentially hindering certain cross-couplings sterically . Furthermore, the N-methyl group blocks hydrogen-bonding interactions that are often critical for biological target engagement, fundamentally altering the compound's binding profile compared to N-unsubstituted analogs [1].

Quantitative Differentiation of 2-Chloro-1-methyl-1H-indole-3-carbonitrile (159506-88-4) from Closest Analogs


Increased Lipophilicity (LogP) Relative to Non-Chlorinated 1-Methylindole-3-carbonitrile

2-Chloro-1-methyl-1H-indole-3-carbonitrile exhibits a LogP of 2.47, which is approximately 0.3–0.4 log units higher than the non-chlorinated analog 1-methyl-1H-indole-3-carbonitrile (CAS 24662-37-1) which has a reported LogP of 2.05–2.16 . This increase in lipophilicity is directly attributable to the chloro substituent at the 2-position .

Lipophilicity Physicochemical Properties Medicinal Chemistry Lead Optimization

Intermediate Lipophilicity Between N-Unsubstituted and N-Methyl-2-chloro Analogs

The LogP of 2-chloro-1-methyl-1H-indole-3-carbonitrile (2.47) sits between that of 2-chloro-1H-indole-3-carbonitrile (CAS 156136-56-0) with a LogP of 2.25 and the non-chlorinated 1-methyl analog (LogP ~2.10) . This intermediate lipophilicity profile offers a distinct balance of hydrophobic character for fragment-based drug design campaigns where fine-tuning LogP is critical .

Lipophilicity Physicochemical Properties SAR Fragment-Based Drug Design

Key Intermediate in the Synthesis of EGFR and Src Tyrosine Kinase Inhibitors

2-Chloro-1-methylindole-3-carbonyl chloride, a derivative of the target compound, serves as a key intermediate in the preparation of 2,2'-dithiobis(1H-indole) tyrosine kinase inhibitors that exhibit IC₅₀ values of 1–20 µM against isolated epidermal growth factor receptor (EGFR) and moderate activity against pp60v-src tyrosine kinase [1]. The target compound's 3-cyano group provides a synthetic handle for generating the corresponding carbonyl chloride, a step not readily accessible from non-cyano indole analogs [1].

Medicinal Chemistry Kinase Inhibitors EGFR Src Cancer

Higher Commercial Purity (≥97%) vs. Standard Technical Grade (90%)

2-Chloro-1-methyl-1H-indole-3-carbonitrile is commercially available from multiple suppliers at different purity grades. MolCore offers the compound at ≥97% purity (NLT 97%) , while Fluorochem supplies it at 90% purity . This ≥7% absolute purity difference is quantifiable and directly impacts the reliability of subsequent synthetic steps and biological assays .

Chemical Purity Quality Control Reproducibility Procurement

Optimal Research and Industrial Applications for 2-Chloro-1-methyl-1H-indole-3-carbonitrile (159506-88-4)


Medicinal Chemistry: Synthesis of Kinase Inhibitor Scaffolds

Use 2-chloro-1-methyl-1H-indole-3-carbonitrile as a key intermediate for preparing 2,2'-dithiobis(1H-indole) derivatives that inhibit EGFR and Src tyrosine kinases with IC₅₀ values in the 1–20 µM range. The 3-cyano group can be converted to a carbonyl chloride, enabling subsequent amidation and thiomethylation steps to generate bioactive disulfide dimers [1].

Fragment-Based Drug Design: Lipophilicity-Optimized Building Block

Incorporate 2-chloro-1-methyl-1H-indole-3-carbonitrile into fragment libraries for DYRK1A or related kinase inhibitor discovery programs. Its LogP of 2.47 provides a balanced lipophilicity profile that avoids the excessive hydrophobicity of larger halogenated indoles (e.g., iodo-substituted analogs with LogP >3.0) while maintaining the hydrophobic character necessary for binding to kinase ATP pockets [2].

Organic Synthesis: Nucleophilic Aromatic Substitution and Cross-Coupling Precursor

Employ the compound as a substrate for nucleophilic aromatic substitution (SNAr) reactions at the 2-chloro position to introduce amines or thiols. Additionally, utilize the 2-chloro group for Suzuki-Miyaura cross-coupling reactions to introduce aryl groups, although steric hindrance from the adjacent N-methyl group may require optimized catalytic conditions .

High-Purity Synthetic Intermediate for Multi-Step Pharmaceutical Synthesis

Procure the compound at ≥97% purity from suppliers like MolCore for use in multi-step pharmaceutical syntheses where high purity is critical to avoid accumulation of impurities that could compromise downstream reactions or final product quality. The compound's stability under standard storage conditions (2–8°C, dry) supports its use in long-term synthetic campaigns .

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